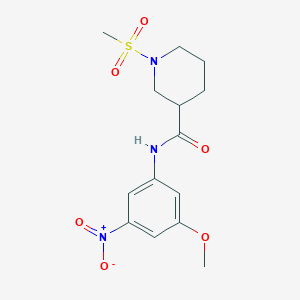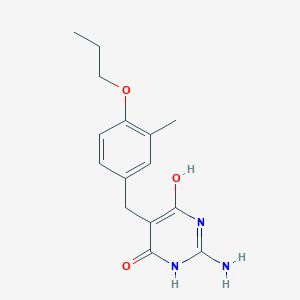![molecular formula C20H21ClFN3O2 B4625304 (3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625304.png)
(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
This compound belongs to a class of chemicals characterized by their intricate molecular frameworks. Such compounds often exhibit significant biological or chemical activity due to their unique structural features.
Synthesis Analysis
The synthesis of related compounds typically involves cyclocondensation reactions, showcasing the complexity and specificity required in creating such intricate molecular structures. For instance, Shabani et al. (2021) described the synthesis of 4H-pyran derivatives using magnetic nanoparticles, highlighting the innovative approaches in synthesizing complex molecules (Shabani et al., 2021).
Molecular Structure Analysis
Molecular structure determinations, such as those by Girisha et al. (2016) on isoxazole structures, provide insights into the bond lengths, aromatic delocalization, and charge distribution within molecules. These structural analyses are crucial for understanding the compound's reactivity and interactions (Girisha et al., 2016).
Chemical Reactions and Properties
Reactions involving similar compounds often highlight their reactivity towards specific reagents or under particular conditions. The work by Zolfigol et al. (2006) demonstrates the use of chlorophenyl triazole dione as an effective oxidizing agent, suggesting potential reactivity pathways for related compounds (Zolfigol et al., 2006).
Physical Properties Analysis
Physical properties, including crystal structure and solubility, play a significant role in determining the compound's applicability in various fields. Research by Wang et al. (2008) on phthalimide derivatives offers insight into how intramolecular hydrogen bonding and C-H...π interactions can influence these properties (Wang et al., 2008).
Chemical Properties Analysis
Understanding the chemical behavior, such as acidity or basicity and reactivity towards other chemicals, is essential for practical applications. Studies like the one by Kariuki et al. (2021) elucidate the synthesis and structural characterization of isostructural compounds, shedding light on their stability and reactivity under various conditions (Kariuki et al., 2021).
Scientific Research Applications
Synthesis and Chemical Properties
Decarboxylative Fluorination : This compound is part of research focused on the decarboxylative fluorination of electron-rich heteroaromatics, such as pyrazole, using Selectfluor. This method facilitates the synthesis of fluorinated compounds, which are valuable in various applications due to their unique chemical properties (Yuan, Yao, & Tang, 2017).
Cytotoxic Activity : Fluorine-containing pyrazole derivatives, like the one , have been studied for their cytotoxic activity against various cancer cell lines. These compounds have shown potential in inducing apoptosis in tumor cells, highlighting their relevance in cancer research (Khlebnikova et al., 2020).
Synthesis of Fluorescent Compounds : Research has also been conducted on the synthesis of pyrazolo-fused compounds, which are precursors to fluorescent dicyanovinylidene derivatives. These compounds have potential applications in areas like chemodosimeters for cyanide detection (Orrego-Hernández et al., 2019).
Biological and Medicinal Applications
Antiproliferative Activities : Multi-component reactions of cyclohexan-1,3-diketones, related to this compound, have been used to produce derivatives with significant antiproliferative activities, indicating potential therapeutic applications in cancer treatment (Mohareb, Ibrahim, & Alwan, 2020).
Insecticidal Activity : Pyrazole derivatives have also been evaluated for their insecticidal activities. Such studies contribute to the development of new, potentially more effective pesticides and insecticides (Verma, Nayalt, & Mr, 2003).
Material Science and Environmental Applications
- Corrosion Inhibition : Novel aza-pseudopeptides, related to this compound, have shown efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. This highlights their potential use in materials science and industrial applications (Chadli et al., 2017).
properties
IUPAC Name |
(3aR,7aS)-2-[1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2/c1-11-18(25-19(26)15-5-3-4-6-16(15)20(25)27)12(2)24(23-11)10-13-7-8-14(22)9-17(13)21/h7-9,15-16H,3-6,10H2,1-2H3/t15-,16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDQIPRXFHPYGF-IYBDPMFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N3C(=O)[C@@H]4CCCC[C@@H]4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)



![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)

![1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4625274.png)

![5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625283.png)
![4-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4625284.png)
![N-[2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625293.png)
![2-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4625307.png)